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Compound of Interest

1-(4-Aminophenyl)-4-(4-
Compound Name:
hydroxyphenyl)piperazine

Cat. No.: B109296

Application Notes

This document provides a detailed protocol for the synthesis of 1-(4-Aminophenyl)-4-(4-
hydroxyphenyl)piperazine, a key intermediate in the production of various pharmaceuticals,
notably the antifungal agent Posaconazole.[1][2][3] The described methodology is a robust two-
step process involving an initial N-arylation reaction followed by a reduction of a nitro
intermediate. This protocol is intended for researchers, scientists, and professionals in the field
of organic synthesis and drug development. The synthesis is straightforward and utilizes
commercially available starting materials, making it suitable for laboratory-scale preparation.
The purity of the final product is typically high, and the protocol includes details for purification
and characterization.

The overall synthesis involves the reaction of 1-(4-hydroxyphenyl)piperazine with 1-fluoro-4-
nitrobenzene to yield an intermediate, N-(4-hydroxyphenyl)-N'-(4'-nitrophenyl)piperazine. This
intermediate is then subjected to a reduction reaction to convert the nitro group to an amine,
yielding the final product, 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine.

Experimental Protocols
Overall Reaction Scheme

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b109296?utm_src=pdf-interest
https://www.benchchem.com/product/b109296?utm_src=pdf-body
https://www.benchchem.com/product/b109296?utm_src=pdf-body
https://patents.google.com/patent/CN114516849A/en
https://www.nbinno.com/article/pharmaceutical-intermediates/innovating-with-piperazine-derivatives-the-case-of-1-4-aminophenyl-4-4-hydroxyphenylpiperazine-fh
https://m.dissertationtopic.net/doc/268094
https://www.benchchem.com/product/b109296?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b109296?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

1-(4-hydi heny!, Step 1:
(4-hydroxyphenyl)piperazine N-Arylation

Step 2:
+K2CO3, DMSO NPT " Reduction + Na2S204, H20/THF "
120-130 °C, 4h N-(4-hydroxyphenyl)-N'-(4"nitr Reflux, 2h 1-(4 phenyl)-4-(4
1-fluoro- 4-nitrobenzene

Step 1:
N-Arylation

Click to download full resolution via product page

Caption: Overall reaction scheme for the synthesis of 1-(4-Aminophenyl)-4-(4-
hydroxyphenyl)piperazine.

Step 1: Synthesis of N-(4-hydroxyphenyl)-N'-(4'-
nitrophenyl)piperazine

This step involves the nucleophilic aromatic substitution of 1-fluoro-4-nitrobenzene with 1-(4-
hydroxyphenyl)piperazine.

Materials and Reagents:

Molar Mass ( g/mol

Reagent/Material ) Amount (g) Moles (mmol)
1-(4-
hydroxyphenyl)pipera 178.23 17.8 100
zine
1-fluoro-4-
141.10 14.1 100

nitrobenzene

Potassium Carbonate
(K2CO03)

138.21 27.6 200

Dimethyl sulfoxide
(DMSO)

200 mL
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Procedure:

A 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a
thermometer, and a reflux condenser is charged with 1-(4-hydroxyphenyl)piperazine (17.8 g,
100 mmol), potassium carbonate (27.6 g, 200 mmol), and dimethyl sulfoxide (200 mL).

The mixture is stirred at room temperature for 15 minutes.

1-fluoro-4-nitrobenzene (14.1 g, 100 mmol) is added to the suspension.

The reaction mixture is heated to 120-130 °C and maintained at this temperature for 4 hours.
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

After the reaction is complete, the mixture is cooled to room temperature and poured into 1 L
of ice-water with stirring.

The resulting yellow precipitate is collected by vacuum filtration and washed with water until
the filtrate is neutral.

The crude product is recrystallized from ethanol to afford N-(4-hydroxyphenyl)-N'-(4'-
nitrophenyl)piperazine as a yellow solid.

Expected Yield and Characterization:

Parameter Value

Yield 85-90%

Melting Point 188-192 °CJ[4][5]
Appearance Pale Yellow Solid[4]

Step 2: Synthesis of 1-(4-Aminophenyl)-4-(4-
hydroxyphenyl)piperazine

This step involves the reduction of the nitro group of the intermediate to an amino group using
sodium dithionite.
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Materials and Reagents:

. Molar Mass ( g/mol
Reagent/Material Amount (g) Moles (mmol)

N-(4-hydroxyphenyl)-
N'-(4'- 299.32 29.9 100

nitrophenyl)piperazine

Sodium Dithionite

174.11 87.0 500
(NazS204)
Tetrahydrofuran (THF) - 250 mL
Water - 250 mL
Procedure:

e InalL three-necked round-bottom flask equipped with a mechanical stirrer and a reflux
condenser, a solution of N-(4-hydroxyphenyl)-N'-(4'-nitrophenyl)piperazine (29.9 g, 100
mmol) in 250 mL of THF is prepared.

e A solution of sodium dithionite (87.0 g, 500 mmol) in 250 mL of water is added to the flask.

e The mixture is heated to reflux and maintained for 2 hours with vigorous stirring. The reaction
progress can be monitored by TLC.

o After completion, the reaction mixture is cooled to room temperature. The organic layer is
separated, and the aqueous layer is extracted with ethyl acetate (3 x 100 mL).

e The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,
and the solvent is removed under reduced pressure.

e The resulting crude product is purified by column chromatography on silica gel using a
mixture of ethyl acetate and hexane as the eluent to give 1-(4-Aminophenyl)-4-(4-
hydroxyphenyl)piperazine as an off-white solid.

Expected Yield and Characterization:
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Parameter Value

Yield 75-80%

Purity (HPLC) >98%)]6]
Appearance Off-white solid

Alternative Reduction Method: Catalytic
Hydrogenation

An alternative and common method for the reduction of the nitro group is catalytic
hydrogenation.[7][8]

Materials and Reagents:

. Molar Mass ( g/mol
Reagent/Material Amount (g) Moles (mmol)

N-(4-hydroxyphenyl)-
N'-(4'- 299.32 29.9 100

nitrophenyl)piperazine

10% Palladium on

15¢
Carbon (Pd/C)
Methanol - 300 mL
Hydrogen Gas (Hz) - 1-5 atm

Procedure:

e N-(4-hydroxyphenyl)-N'-(4'-nitrophenyl)piperazine (29.9 g, 100 mmol) is dissolved in
methanol (300 mL) in a hydrogenation vessel.

e 10% Pd/C (1.5 g) is carefully added to the solution.

e The vessel is connected to a hydrogen source and purged with hydrogen gas.
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e The reaction mixture is stirred under a hydrogen atmosphere (1-5 atm) at room temperature
for 4-6 hours.[7]

e Upon completion of the reaction (monitored by TLC or HPLC), the catalyst is removed by
filtration through a pad of Celite.

e The filtrate is concentrated under reduced pressure to yield the crude product.

e The product can be further purified by recrystallization from a suitable solvent system like
ethanol/water.

Quantitative Data Summary
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Step 1: N-Arylation

Mix 1-(4-hydroxyphenyl)piperazine,
K2CO3, and DMSO

Y

Add 1-fluoro-4-nitrobenzene

Y

Heat to 120-130 °C for 4h

Y

Cool and precipitate in ice-water

Y

Filter and wash the precipitate

Y

Recrystallize from ethanol

Y

Intermediate:
N-(4-hydroxyphenyl)-N'-(4"-nitrophenyl)piperazine

Proceed to Reduction

Step 2: Reduction
v

Dissolve intermediate in THF

Y

Add aqueous Na2S204 solution

Y

Reflux for 2h

Y

Cool and perform liquid-liquid extraction

Y

Dry and concentrate organic phase

Y

Purify by column chromatography

Final Product:
1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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